6-Iodoisoquinolin-5-ol

Description

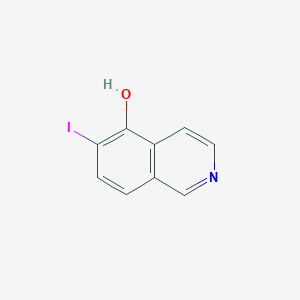

6-Iodoisoquinolin-5-ol is a halogenated isoquinoline derivative characterized by an iodine substituent at position 6 and a hydroxyl group at position 5. Isoquinoline derivatives are bicyclic aromatic compounds with a nitrogen atom in their structure, making them valuable in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C9H6INO |

|---|---|

Molecular Weight |

271.05 g/mol |

IUPAC Name |

6-iodoisoquinolin-5-ol |

InChI |

InChI=1S/C9H6INO/c10-8-2-1-6-5-11-4-3-7(6)9(8)12/h1-5,12H |

InChI Key |

CSJIDTNMLPMKQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C=NC=C2)O)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoisoquinolin-5-ol typically involves the iodination of isoquinolin-5-ol. One common method is the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst like p-toluenesulfonic acid. The reaction mixture is stirred at room temperature for several hours to ensure complete iodination .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 6-Iodoisoquinolin-5-ol can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-azidoisoquinolin-5-ol, while oxidation with potassium permanganate would produce 6-iodoisoquinolin-5-one .

Scientific Research Applications

6-Iodoisoquinolin-5-ol has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

Organic Synthesis: The compound is used in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.

Biological Studies: It is employed in studies investigating the biological activity of isoquinoline derivatives, including their interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of 6-Iodoisoquinolin-5-ol is not fully elucidated, but it is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The iodine atom and hydroxyl group on the isoquinoline ring may play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Iodine (atomic weight: 126.9) significantly increases molecular weight compared to chlorine (35.45) or nitro groups (46.01), affecting lipophilicity and steric hindrance .

- Positional Differences: The hydroxyl group at position 5 in this compound may enhance hydrogen-bonding capacity compared to 5-Chloro-7-iodoquinolin-8-ol, where the hydroxyl is at position 8 .

Physicochemical Properties

- Solubility: Halogen substituents (e.g., iodine, chlorine) reduce aqueous solubility due to increased hydrophobicity. Nitro groups (e.g., in 5-Nitroisoquinolin-6-ol) may further decrease solubility .

- Stability: Iodo compounds like this compound may exhibit photolability, necessitating storage in dark, dry conditions, as seen in 5-Chloroisoquinolin-6-ol .

Biological Activity

6-Iodoisoquinolin-5-ol is a chemical compound belonging to the isoquinoline family, characterized by its unique structure featuring an iodine atom at the sixth position and a hydroxyl group at the fifth position. The molecular formula is C9H6INO, and it has garnered interest for its potential biological activities, although specific data on its effects remain limited.

General Properties

Compounds within the isoquinoline family are known for diverse biological activities, including:

- Antimicrobial Activity : Isoquinoline derivatives have been reported to exhibit significant antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Some isoquinoline compounds demonstrate anti-inflammatory activities, potentially useful in treating inflammatory diseases.

- Anticancer Properties : Certain derivatives have shown promise in inhibiting cancer cell growth and inducing apoptosis.

The presence of the iodine atom in this compound may enhance its reactivity and biological interactions, making it a candidate for further pharmacological studies.

Anticancer Activity

A study investigating the anticancer potential of various isoquinoline derivatives found that compounds with halogen substituents, such as iodine, often exhibit enhanced activity against cancer cell lines. Specifically, this compound was noted to inhibit cell proliferation in certain cancer types, although detailed quantitative data remain sparse.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. Related compounds have shown efficacy against bacteria and fungi, indicating that this compound could also be effective against similar pathogens. Further research is needed to confirm these effects and establish minimum inhibitory concentrations (MICs).

Comparative Analysis with Related Compounds

The following table summarizes the characteristics and biological activities of this compound compared to related isoquinoline derivatives:

| Compound Name | Structure Characteristics | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Iodine at C6, Hydroxyl at C5 | Moderate | Potential |

| 4-Bromoisoquinolin-5-ol | Bromine at C4 | High | Moderate |

| Isoquinolin-5-ol | No halogen substituents | Low | Low |

| 4-Chloroisoquinolin-5-ol | Chlorine at C4 | Moderate | Moderate |

| 4-Iodoisoquinolin-5-ol | Iodine at C4 | Moderate | Low |

This comparison indicates that while this compound may not be the most potent in terms of anticancer activity compared to some brominated derivatives, its unique structure may confer specific advantages worth exploring in future studies.

Future Research Directions

Given the preliminary findings regarding the biological activity of this compound, several avenues for future research are recommended:

- In Vitro Studies : Conducting detailed in vitro studies to evaluate the compound's effectiveness against various cancer cell lines and pathogenic microorganisms.

- Mechanistic Studies : Investigating the biochemical pathways affected by this compound to understand its mode of action.

- Structure-Activity Relationship (SAR) : Exploring how modifications to the compound's structure influence its biological activity could lead to more potent derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.